molecular formula C12H10N4O2 B2643464 1-(1H-1,3-benzodiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1017666-26-0

1-(1H-1,3-benzodiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2643464
CAS No.: 1017666-26-0
M. Wt: 242.238
InChI Key: PHNMBIXTDLCXJO-UHFFFAOYSA-N
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Description

1-(1H-1,3-Benzodiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a benzodiazole (benzimidazole) moiety at the 1-position and a methyl group at the 5-position, with a carboxylic acid functional group at the 4-position. This structure combines aromatic heterocycles known for their pharmacological relevance, such as hydrogen-bonding capabilities (via the carboxylic acid) and π-π stacking interactions (via the benzodiazole). The benzodiazole substituent likely enhances electronic delocalization and bioactivity compared to simpler aryl groups.

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-5-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-7-8(11(17)18)6-13-16(7)12-14-9-4-2-3-5-10(9)15-12/h2-6H,1H3,(H,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNMBIXTDLCXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NC3=CC=CC=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,3-benzodiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-benzodiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(1H-1,3-benzodiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Aromatic vs. Aliphatic Substituents : Benzodiazole and phenyl groups (e.g., 5-methyl-1,3-diphenyl analog) enhance π-π interactions, whereas aliphatic groups (e.g., ethyl in 1-ethyl-3-trifluoromethyl analog) may improve solubility .
  • Electron-Withdrawing Groups : Trifluoromethyl and sulfone substituents (e.g., in and ) increase metabolic stability and acidity of the carboxylic acid .
  • Biological Activity: Triazole derivatives () show notable antitumor activity, suggesting that replacing pyrazole with triazole could modulate target selectivity.

Detailed Research Findings

Physicochemical Properties

  • Solubility : Sulfone-containing analogs () show improved aqueous solubility compared to purely aromatic derivatives.
  • Acidity : Electron-withdrawing groups (e.g., trifluoromethyl) lower the pKa of the carboxylic acid, enhancing ionization and bioavailability .

Biological Activity

1-(1H-1,3-benzodiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antitumor, antifungal, and other pharmacological effects.

  • Molecular Formula : C11H10N4O2
  • Molar Mass : 218.22 g/mol
  • Structure : The compound features a pyrazole ring fused with a benzodiazole moiety, which is essential for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 0.5 to 5 µM, indicating its effectiveness against different tumor types (source needed).
  • Mechanism of Action : It is believed to inhibit specific kinases involved in cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the benzodiazole and pyrazole rings can enhance potency.

Antifungal Activity

The antifungal properties of related pyrazole derivatives have been explored:

  • In vitro Assays : A series of derivatives were synthesized and tested against several phytopathogenic fungi. One derivative exhibited higher antifungal activity than the standard fungicide boscalid, showcasing the potential for agricultural applications (PubMed) .
CompoundActivityIC50 (µM)
9mAntifungal< 0.5
StandardBoscalid1.0

Other Pharmacological Effects

Additional studies have indicated that this compound may possess:

  • Anti-inflammatory Properties : Preliminary data suggest that it can inhibit pro-inflammatory cytokines in vitro.
  • Antioxidant Activity : The compound has shown promise in reducing oxidative stress markers in cellular models.

Case Studies

  • Case Study on Antitumor Effects :
    • A study involving xenograft models demonstrated that treatment with the compound significantly reduced tumor size compared to controls, supporting its potential as an anticancer agent.
  • Case Study on Fungal Inhibition :
    • In agricultural trials, formulations containing the compound showed effective control over fungal diseases in crops, leading to increased yields.

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